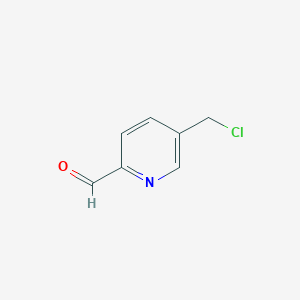

5-(Chloromethyl)pyridine-2-carbaldehyde

Description

Significance of Pyridine-Based Scaffolds in Modern Organic Chemistry

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in the development of functional molecules. enpress-publisher.comresearchgate.netnih.govresearchgate.net Its presence is widespread in numerous FDA-approved pharmaceuticals, natural products, and agrochemicals. nih.govnih.gov The nitrogen atom in the pyridine ring imparts unique physicochemical properties, such as increased polarity and the ability to act as a hydrogen bond acceptor, which can enhance the solubility, bioavailability, and metabolic stability of a drug molecule. enpress-publisher.comnih.gov

The versatility of the pyridine scaffold stems from its electronic nature and the ability to be functionalized at various positions. nih.gov This allows chemists to fine-tune the steric and electronic properties of a molecule, optimizing its interaction with biological targets like enzymes and receptors. nih.govnih.gov Consequently, pyridine derivatives have been successfully employed in the development of a wide array of therapeutic agents, including anticancer, antiviral, antimicrobial, and anti-inflammatory drugs. researchgate.netnih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Area |

|---|---|

| Abiraterone | Prostate Cancer |

| Isoniazid | Tuberculosis |

| Omeprazole | Ulcers |

| Piroxicam | Arthritis |

| Delavirdine | HIV/AIDS |

| Tacrine | Alzheimer's Disease |

This table provides a few examples of the many pharmaceuticals that incorporate the pyridine ring system. nih.govnih.gov

Overview of Bifunctional Building Blocks in Complex Molecule Synthesis

The efficient synthesis of complex molecules often relies on the use of "building blocks," which are smaller, pre-functionalized molecules that can be assembled into a larger structure. amerigoscientific.com Bifunctional building blocks are particularly powerful tools in this context. wikipedia.org These molecules possess two distinct reactive functional groups, allowing for sequential or orthogonal chemical transformations. nih.govnih.gov

The use of bifunctional building blocks offers several advantages in organic synthesis:

Efficiency: They enable the rapid construction of molecular complexity, often reducing the number of synthetic steps required compared to linear syntheses. researchgate.net

Diversity: A single bifunctional building block can be a precursor to a wide library of compounds by varying the reaction partners for each functional group. nih.gov

Control: The different reactivity of the two functional groups allows for selective and controlled elaboration of the molecular structure.

This strategy is fundamental to methodologies like multicomponent reactions and the synthesis of combinatorial libraries for drug discovery. amerigoscientific.comnih.govresearchgate.net By incorporating multiple points of reactivity into a single molecule, chemists can streamline the synthetic process and access novel chemical space more effectively. amerigoscientific.com

Positioning of 5-(Chloromethyl)pyridine-2-carbaldehyde as a Key Synthetic Intermediate

This compound emerges as a highly valuable synthetic intermediate precisely because it combines the desirable features of a pyridine scaffold with the strategic advantages of a bifunctional building block.

This compound features two key reactive sites with distinct chemical properties:

The Aldehyde Group (at position 2): The carbaldehyde is a versatile functional group that can participate in a vast range of chemical reactions. These include nucleophilic additions, Wittig reactions, reductive aminations, and condensations to form imines or hydrazones, providing a gateway to a multitude of other functionalities. asianpubs.orgasianpubs.org

The Chloromethyl Group (at position 5): The chloromethyl group acts as a potent electrophile. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of substituents, including amines, thiols, cyanides, and carbanions, effectively tethering new fragments to the pyridine ring. chemicalbook.comgoogle.comchemicalbook.com

The strategic placement of these two groups on the pyridine nucleus makes this compound an ideal starting material for building more elaborate molecules. It allows for a two-directional synthetic approach where each functional group can be independently manipulated to construct different parts of a target molecule. This dual reactivity is instrumental in the synthesis of novel heterocyclic systems and has found application in the preparation of compounds for pharmaceutical and agrochemical research. asianpubs.orgchemicalbook.comresearchgate.net For instance, it serves as a precursor for neonicotinoid insecticides and other bioactive compounds. chemicalbook.comresearchgate.netnih.gov

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| Functional Groups | Aldehyde, Chloromethyl |

| Parent Scaffold | Pyridine |

This table summarizes the basic chemical properties of the title compound.

By providing two distinct points for chemical modification on a pharmaceutically relevant scaffold, this compound represents a prime example of a modern synthetic building block designed for efficiency and versatility.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDZVBVUEXXNLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloromethyl Pyridine 2 Carbaldehyde

Classical Synthetic Routes and Historical Context

Classical approaches to synthesizing 5-(Chloromethyl)pyridine-2-carbaldehyde typically rely on the functional group manipulation of pre-existing pyridine (B92270) rings, such as substituted methylpyridines or other pyridine derivatives. These routes often involve sequential oxidation and halogenation steps.

A common strategy involves the selective oxidation of one or more methyl groups on a pyridine ring. Starting materials like 2,5-lutidine (2,5-dimethylpyridine) are frequently employed. The methyl groups are converted into more functionalized moieties like carboxylic acids, which can then be further transformed.

This pathway utilizes picolinic acid (pyridine-2-carboxylic acid) or its derivatives as key intermediates. The synthesis often begins with the oxidation of a methylpyridine. For instance, the oxidation of 2,5-lutidine can yield pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid. tandfonline.comacs.orgchemeo.com This dicarboxylic acid serves as a versatile intermediate.

The subsequent steps involve the selective transformation of the two carboxylic acid groups. One carboxyl group must be converted to the aldehyde at the 2-position, while the other at the 5-position is transformed into a chloromethyl group. This can be achieved through a sequence of reactions including selective esterification, reduction to an alcohol, and subsequent chlorination. A related patented process for a similar compound involves the catalytic hydrogenation of a nicotinoyl chloride derivative to an aldehyde and then to a hydroxymethyl group, which is subsequently chlorinated. google.com This demonstrates the viability of converting a carboxylic acid function on the pyridine ring into a chloromethyl group via reduction and chlorination.

Table 1: Example Reaction Scheme via Picolinic Acid Intermediate

| Step | Reactant | Reagents | Product |

| 1 | 2,5-Lutidine | Oxidizing Agent (e.g., KMnO₄, O₂) | Pyridine-2,5-dicarboxylic acid |

| 2 | Pyridine-2,5-dicarboxylic acid | 1. SOCl₂ 2. NaBH₄ | 5-(Hydroxymethyl)picolinic acid |

| 3 | 5-(Hydroxymethyl)picolinic acid | 1. Esterification 2. DIBAL-H | 5-(Hydroxymethyl)pyridine-2-carbaldehyde |

| 4 | 5-(Hydroxymethyl)pyridine-2-carbaldehyde | Thionyl Chloride (SOCl₂) | This compound |

Note: This table represents a plausible, illustrative reaction sequence based on established chemical transformations.

An alternative classical route involves the direct halogenation of a pyridine derivative that already possesses the required carbon skeleton. This approach often starts with a precursor molecule containing a hydroxymethyl group at the 5-position, which is then converted to the target chloromethyl group.

The conversion of a hydroxymethyl group to a chloromethyl group is a standard organic transformation. In the context of pyridine synthesis, specific chlorinating agents are highly effective. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly used for this purpose. google.com The reaction of a 5-(hydroxymethyl)pyridine derivative with thionyl chloride, often in an inert solvent like 1,2-dichloroethane (B1671644) or chloroform, efficiently yields the corresponding 5-(chloromethyl)pyridine. prepchem.com

For example, the synthesis of the related compound 2-chloro-5-(chloromethyl)pyridine (B46043) has been documented starting from 2-chloro-5-(hydroxymethyl)pyridine and thionyl chloride. prepchem.com Similarly, a process using phosphorus pentachloride in phosphoryl chloride has been described to chlorinate both a hydroxyl group on the ring and a hydroxymethyl side chain to produce 2-chloro-5-chloromethyl-pyridine. google.com These methods are directly applicable to the synthesis of this compound from its 5-hydroxymethyl precursor.

Table 2: Chlorination Reagent Comparison

| Reagent | Formula | Typical Conditions | Key Features |

| Thionyl Chloride | SOCl₂ | Reflux in an inert solvent (e.g., chloroform, dichloroethane) prepchem.com | Gaseous byproducts (SO₂, HCl) are easily removed. orgsyn.org |

| Phosphorus Pentachloride | PCl₅ | Reflux, often with POCl₃ as solvent. google.comgoogle.com | Potent chlorinating agent, can also chlorinate ring hydroxyl groups. google.com |

| Solid Phosgene (B1210022) (Triphosgene) | C₃Cl₆O₃ | Toluene solvent, 50°C. chemicalbook.comchemicalbook.com | Can be used in cyclization and chlorination reactions. chemicalbook.comgoogle.com |

Direct Halogenation Strategies on Pyridine Derivatives

Contemporary Synthetic Protocols

Modern synthetic chemistry often focuses on building complex molecules from simpler, acyclic precursors in a more convergent manner. For substituted pyridines, this frequently involves cyclization reactions where the heterocyclic ring is formed during the synthesis.

The de novo synthesis of the pyridine ring offers a powerful method for accessing highly substituted derivatives. nih.gov These reactions construct the pyridine core from acyclic components, allowing for the strategic placement of functional groups. Common strategies include [4+2] cycloaddition reactions (Diels-Alder type reactions) and condensations. nih.govacs.orgwhiterose.ac.uk Various methods have been developed, such as cobalt-catalyzed [2+2+2] cycloadditions of alkynes and nitriles, which provide an efficient route to pyridine derivatives. rsc.org

A specific example leading to a related structure involves the reaction of 2-chloro-2-chloromethyl-4-cyano-butanal with solid phosgene in toluene. chemicalbook.comchemicalbook.com This reaction proceeds via a cyclization mechanism to form the 2-chloro-5-chloromethylpyridine ring system in high yield. chemicalbook.comchemicalbook.com Such strategies, which build the core heterocyclic structure, represent a key contemporary approach to complex pyridine targets.

Utilisation of N-Chlorosuccinimide or Trichloroisocyanuric Acid in Chlorination

The chlorination of the methyl group on the pyridine ring is a critical step in forming the chloromethyl moiety. While traditional methods often employ hazardous reagents like chlorine gas, recent advancements have focused on safer and more manageable chlorinating agents such as N-Chlorosuccinimide (NCS) and Trichloroisocyanuric Acid (TCCA). chemicalbook.comgoogle.com

Trichloroisocyanuric Acid (TCCA) has emerged as an effective reagent for the chlorination of 2-chloro-5-methyl pyridine to yield 2-chloro-5-chloromethylpyridine, a direct precursor to the target molecule. chemicalbook.comgoogle.com This reaction can be initiated using either a chemical initiator or a light source. google.com A significant advantage of this method is that it can be conducted without a solvent, which aligns with green chemistry principles by omitting the need for neutralization and water washing steps that are common in traditional chlorination processes, thereby avoiding the generation of waste water and acidic off-gas. chemicalbook.comgoogle.com The reaction is typically performed at temperatures ranging from 80 to 200°C. google.com The process involves the filtration of the reaction mixture upon completion to separate the product from the cyanuric acid byproduct. google.com

| Parameter | Condition | Source |

| Starting Material | 2-chloro-5-methyl pyridine | google.com |

| Chlorinating Agent | Trichloroisocyanuric acid (TCCA) | google.com |

| Initiator | Chemical (e.g., Diisopropyl azodicarboxylate) or Light Source | google.com |

| Temperature | 80 - 200°C (90 - 130°C preferred) | google.com |

| Solvent | Solvent-free | chemicalbook.comgoogle.com |

| Advantages | Avoids use of hazardous chlorine gas, omits neutralization and washing, no waste water generation. | chemicalbook.comgoogle.com |

This table summarizes the reaction conditions for the chlorination of 2-chloro-5-methyl pyridine using TCCA.

TCCA is also recognized as an eco-friendly catalyst for various organic syntheses, particularly in aqueous media, further underscoring its utility in sustainable chemical manufacturing. researchgate.net

Flow Chemistry Applications in Scalable Synthesis

Flow chemistry has revolutionized the synthesis of organic molecules by offering significant advantages over conventional batch methods, including enhanced reaction control, improved efficiency, and greater safety. asianpubs.org These benefits are particularly valuable for the scalable production of fine chemical intermediates like derivatives of this compound. asianpubs.orgresearchgate.netasianpubs.org

The use of flow reactors has been successfully applied in the synthesis of bioactive compounds starting from 2-chloro-5-(chloromethyl)pyridine. asianpubs.orgresearchgate.netasianpubs.org In these processes, reagents are continuously pumped through a reactor module under controlled conditions. asianpubs.org This setup allows for precise management of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. asianpubs.org For instance, a key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, was synthesized from 2-chloro-5-(chloromethyl)pyridine using a flow system, achieving an 85% yield and 99.3% purity in a residence time of just 8 minutes. asianpubs.org

| Parameter | Value/Condition | Source |

| Starting Material | 2-Chloro-5-(chloromethyl)pyridine | asianpubs.org |

| Reactor Volume | 16 mL | asianpubs.org |

| Reagent 1 (Substrate) | 35% solution of 2-Chloro-5-(chloromethyl)pyridine | asianpubs.org |

| Flow Rate (Pump 1) | 1.95 mL/min | asianpubs.org |

| Reagent 2 | 80% solution of hydrazine (B178648) hydrate (B1144303) | asianpubs.org |

| Flow Rate (Pump 2) | 1.26 mL/min | asianpubs.org |

| Yield | 85% | asianpubs.org |

| Purity | 99.3% | asianpubs.org |

This table presents the specific parameters for a flow chemistry process starting from 2-chloro-5-(chloromethyl)pyridine.

The application of flow chemistry facilitates a more controlled, efficient, and scalable generation of bioactive compounds, opening new avenues for the development of therapeutic agents. researchgate.net

Efficiency, Selectivity, and Yield Optimization in this compound Synthesis

Optimizing the synthesis of this compound requires careful control over several factors to maximize efficiency, ensure high selectivity, and achieve high yields. Key areas of focus include the regioselective introduction of functional groups, the use of advanced catalytic systems, and the implementation of process intensification and green chemistry principles.

Regioselectivity Control in Functional Group Introduction

Achieving the desired substitution pattern in this compound—a chloromethyl group at the 5-position and a carbaldehyde at the 2-position—is a significant challenge that hinges on regioselectivity. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the reactivity at different positions. The synthesis strategy must therefore be designed to precisely control the introduction of these two distinct functional groups.

One effective strategy involves a multi-step process starting from a precursor where one of the positions is already functionalized, such as 2-chloropyridine-5-carboxylic acid. google.com In this approach, the carboxylic acid group at the 5-position can be reduced to a hydroxymethyl group, which is then subsequently chlorinated using a reagent like thionyl chloride to form the 5-chloromethyl group. google.com The chloro-substituent at the 2-position can then be converted to the desired carbaldehyde. This sequential functionalization ensures that each group is introduced at the correct position without interfering with the other. Such multi-step sequences are fundamental to controlling the regiochemical outcome in the synthesis of complex pyridine derivatives. google.com

Catalytic Systems in Chlorination and Oxidation Reactions

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the chlorination and oxidation steps required for the synthesis.

Chlorination: For the chlorination of the methyl group, catalytic systems can offer an alternative to stoichiometric reagents. A supported palladium chloride catalyst has been shown to facilitate the one-step reaction of 3-methylpyridine (B133936) with chlorine to produce 2-chloro-5-chloromethyl pyridine. patsnap.com This method increases the reaction speed and improves the selectivity towards the target product. patsnap.com In free-radical chlorination using agents like TCCA, chemical initiators such as Diisopropyl azodicarboxylate or benzoyl peroxide act as catalysts to start the radical chain reaction. google.com

Oxidation: The conversion of a precursor group at the 2-position (such as a methyl or hydroxymethyl group) to a carbaldehyde is a crucial oxidation step. A well-established catalytic system for this transformation involves the use of 2,2,6,6-tetramethylpiperidine (B32323) nitric oxide (TEMPO) in combination with a co-catalyst like potassium bromide and an oxidant such as sodium hypochlorite. google.com This system allows for the mild and highly selective oxidation of 2-pyridinemethanol (B130429) to 2-pyridine carboxaldehyde, a structure closely related to the target molecule. google.com Electrocatalytic oxidation provides another modern approach for such transformations. researchgate.netresearchgate.net

| Reaction | Catalyst System | Reagents | Benefit | Source |

| Chlorination | Supported Palladium Chloride | 3-methylpyridine, Chlorine | Increased speed and selectivity | patsnap.com |

| Chlorination | Radical Initiator | 2-chloro-5-methyl pyridine, TCCA | Initiates reaction with safer chlorinating agent | google.com |

| Oxidation | TEMPO / KBr | 2-pyridinemethanol, NaOCl | Mild and selective oxidation to aldehyde | google.com |

This table summarizes catalytic systems used in key transformation steps for pyridine derivatives.

Process Intensification and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on process intensification and green chemistry to develop manufacturing routes that are not only efficient but also sustainable and environmentally benign.

Process Intensification: This involves developing novel equipment and techniques to improve chemical processes. mdpi.com Flow chemistry, as detailed in section 2.2.3, is a prime example of process intensification. asianpubs.org By using microreactors or continuous flow setups, significant improvements in heat and mass transfer, reaction control, and safety are achieved, leading to a more intensified and efficient synthesis compared to traditional batch processing. asianpubs.orgmdpi.com

Green Chemistry: Several aspects of the synthesis can be optimized according to green chemistry principles:

Safer Reagents: Using TCCA or NCS for chlorination is inherently safer than using highly toxic and difficult-to-handle chlorine gas. chemicalbook.comgoogle.com TCCA, in particular, is considered an eco-friendly reagent. researchgate.net

Solvent-Free Reactions: The chlorination of 2-chloro-5-methyl pyridine with TCCA can be performed without a solvent. google.com This eliminates solvent waste and simplifies product purification, directly addressing a core principle of green chemistry. chemicalbook.com

Catalysis: The use of catalytic systems (see 2.3.2) is preferable to stoichiometric reagents as it reduces waste, lowers energy requirements, and allows for the possibility of catalyst recycling. bhu.ac.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Efficient, selective catalytic reactions generally lead to higher atom economy by minimizing the formation of byproducts.

By integrating these principles, the synthesis of this compound can be made more efficient, scalable, and environmentally responsible.

Reactivity and Chemical Transformations of 5 Chloromethyl Pyridine 2 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The electrophilic carbon atom of the carbonyl group in 5-(Chloromethyl)pyridine-2-carbaldehyde is susceptible to attack by a wide range of nucleophiles. This reactivity allows for the construction of new carbon-nitrogen and carbon-carbon bonds, forming the basis for the synthesis of diverse derivatives.

Condensation reactions involving the aldehyde group are characterized by the addition of a nucleophile followed by the elimination of a small molecule, typically water. These reactions are widely used to synthesize compounds with a carbon-nitrogen double bond (C=N).

The reaction of aldehydes with primary amines is a classic method for the formation of imines, commonly known as Schiff bases. This transformation involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the stable imine. The reaction is typically acid-catalyzed and reversible. mdpi.com

While specific studies detailing the synthesis of Schiff bases from this compound are not prevalent in the reviewed literature, the reaction is well-documented for analogous pyridine-2-carbaldehydes. For instance, pyridine-2-carboxaldehyde readily reacts with various aromatic and aliphatic primary amines to form the corresponding Schiff base ligands. researchgate.netnih.gov The condensation of isomeric pyridinecarboxaldehydes with L-tryptophan has been shown to produce target Schiff bases in high yields (75-85%). nih.gov It is anticipated that this compound would undergo similar reactions, providing a versatile route to a range of substituted imines.

Table 1: Examples of Schiff Base Formation with Pyridine (B92270) Aldehydes

| Aldehyde | Amine | Product | Yield (%) | Reference |

| 4-Pyridine carboxaldehyde | 3-Amino pyridine | N-(pyridin-4-ylmethylene)pyridin-3-amine | Not Specified | jocpr.com |

| 2-Pyridinecarboxaldehyde | 3-Aminobenzotrifluoride | (3-(Trifluoromethyl)phenyl)-N-(pyridin-2-ylmethylene)aniline | Not Specified | researchgate.net |

| 2-Pyridinecarboxaldehyde | L-Tryptophan | Potassium (S)-2-((E)-(pyridin-2-ylmethylene)amino)-3-(1H-indol-3-yl)propanoate | 85% | nih.gov |

Analogous to Schiff base formation, aldehydes react with hydrazines or hydrazides to form hydrazones, which contain the R₂C=NNR₂ functional group. These compounds are of significant interest due to their diverse biological activities and roles as intermediates in heterocyclic synthesis. asianpubs.org The reaction proceeds via a condensation mechanism similar to imine formation.

Research has demonstrated the synthesis of novel bioactive hydrazone compounds starting from the related intermediate 2-chloro-5-(chloromethyl)pyridine (B46043). asianpubs.org In this pathway, 2-chloro-5-(chloromethyl)pyridine is first reacted with hydrazine (B178648) hydrate (B1144303) to form 2-chloro-5-(hydrazinylmethyl)pyridine. This key intermediate is then condensed with a variety of aromatic aldehydes under mild conditions to yield the final hydrazone products. asianpubs.org For example, reaction with 4-nitrobenzaldehyde (B150856) gave the corresponding hydrazone in 90% yield. asianpubs.org This underscores the utility of the chloromethyl pyridine scaffold in synthesizing hydrazone derivatives.

The direct condensation of this compound with hydrazides would be expected to proceed efficiently, providing a direct route to hydrazones with the C=N linkage attached at the 2-position of the pyridine ring.

Table 2: Synthesis of Hydrazone Derivatives from a Related Pyridine Intermediate

| Reactant 1 | Reactant 2 (Aldehyde) | Product | Yield (%) | Reference |

| 2-chloro-5-(hydrazinylmethyl)pyridine | 4-Nitrobenzaldehyde | 2-chloro-5-(((E)-(4-nitrobenzylidene)hydrazinyl)methyl)pyridine | 90% | asianpubs.org |

| 2-chloro-5-(hydrazinylmethyl)pyridine | 4-Chlorobenzaldehyde | 2-chloro-5-(((E)-(4-chlorobenzylidene)hydrazinyl)methyl)pyridine | 85% | asianpubs.org |

| 2-chloro-5-(hydrazinylmethyl)pyridine | 4-Hydroxybenzaldehyde | 4-((E)-((6-chloropyridin-3-yl)methyl)hydrazono)methyl)phenol | 88% | asianpubs.org |

| 2-chloro-5-(hydrazinylmethyl)pyridine | 4-Methoxybenzaldehyde | 2-chloro-5-(((E)-(4-methoxybenzylidene)hydrazinyl)methyl)pyridine | 86% | asianpubs.org |

The aldehyde group readily undergoes addition reactions with strong carbon-based nucleophiles, such as organometallic reagents. These reactions are fundamental for forming new carbon-carbon bonds and creating more complex molecular architectures.

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are powerful nucleophiles that add to the carbonyl carbon of aldehydes. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a nucleophilic addition mechanism to form a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. masterorganicchemistry.com

For this compound, two primary sites of reactivity exist for strong organometallic nucleophiles: the aldehyde carbonyl and the chloromethyl group. The expected reaction is the addition to the aldehyde, which would produce a secondary alcohol of the structure (5-(chloromethyl)pyridin-2-yl)(R)methanol.

However, a potential competing reaction is the nucleophilic substitution (Sₙ2) at the benzylic-like carbon of the chloromethyl group. Grignard and organolithium reagents are also strong bases and can participate in substitution reactions. masterorganicchemistry.com The reaction outcome would likely depend on factors such as the specific organometallic reagent used, the reaction temperature, and the steric environment of both reactive sites. Careful control of reaction conditions would be necessary to achieve selective addition to the aldehyde group without significant side reactions at the chloromethyl position.

Table 3: General Reaction of Organometallic Reagents with Aldehydes

| Reagent Type | Electrophile | Intermediate | Final Product | Reference |

| Organolithium (R-Li) | Aldehyde (R'-CHO) | Lithium Alkoxide | Secondary Alcohol | masterorganicchemistry.com |

| Grignard (R-MgX) | Aldehyde (R'-CHO) | Magnesium Alkoxide | Secondary Alcohol | masterorganicchemistry.com |

The oxidation of the aldehyde group to a carboxylic acid is a common and important transformation. This reaction increases the oxidation state of the carbonyl carbon and provides access to valuable carboxylic acid derivatives, which can be further functionalized.

A variety of oxidizing agents can be employed for this purpose, ranging from strong, classical reagents to milder, more selective systems. While no specific literature detailing the oxidation of this compound to 5-(chloromethyl)picolinic acid was identified in the search, standard oxidation protocols for aldehydes are expected to be effective.

Common methods for the oxidation of aldehydes to carboxylic acids include the use of:

Potassium permanganate (B83412) (KMnO₄) under basic or acidic conditions.

Chromium-based reagents like Jones reagent (CrO₃ in aqueous acetone/H₂SO₄).

Milder reagents for substrates with sensitive functional groups, such as the Pinnick oxidation using sodium chlorite (B76162) (NaClO₂) buffered with a phosphate.

Catalytic systems, such as those employing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a stoichiometric oxidant like sodium hypochlorite. google.com

The choice of oxidant would be critical to ensure the integrity of the pyridine ring and the chloromethyl group, which could be susceptible to side reactions under harsh oxidative conditions.

Reduction Reactions to Alcohols

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding (5-(chloromethyl)pyridin-2-yl)methanol. This transformation is typically achieved using mild hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose, as it selectively reduces aldehydes and ketones without affecting more robust functional groups like the chloromethyl group under standard conditions. The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at or below room temperature.

While direct literature on the reduction of this compound is sparse, the reduction of analogous pyridine carboxaldehydes is well-documented. For instance, the reduction of 2-chloropyridine-5-carboxylic acid esters to the corresponding hydroxymethyl compounds using sodium borohydride proceeds efficiently. google.com This suggests that the selective reduction of the aldehyde in this compound is a highly feasible transformation. A more potent reducing agent like lithium aluminum hydride (LiAlH₄) could also be used, but it may lead to the concurrent reduction of the chloromethyl group.

| Reactant | Reagent(s) | Product | Description |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) in Methanol | (5-(chloromethyl)pyridin-2-yl)methanol | Selective reduction of the aldehyde group to a primary alcohol. |

Reactions Involving the Chloromethyl Functional Group

The chloromethyl group at the 5-position of the pyridine ring is analogous to a benzylic halide. The chlorine atom is a good leaving group, and the adjacent pyridine ring can stabilize the transition state of a nucleophilic substitution reaction. Consequently, this site is highly susceptible to attack by a wide variety of nucleophiles.

Nucleophilic Substitution Reactions (S_N2 Mechanisms)

The primary mechanism for reactions at the chloromethyl group is the bimolecular nucleophilic substitution (S_N2) pathway. In this process, a nucleophile attacks the electrophilic carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step.

Oxygen-based nucleophiles, such as water, hydroxide (B78521) ions, and alkoxides, readily react with this compound to form alcohols and ethers, respectively.

Hydrolysis: In the presence of water and a base like sodium hydroxide, the chloromethyl group undergoes hydrolysis to yield 5-(hydroxymethyl)pyridine-2-carbaldehyde. This reaction is analogous to the hydrolysis of 2-chloromethylpyridine, which proceeds in high yield when refluxed with aqueous sodium hydroxide. google.comgoogle.com

Etherification: Reaction with an alkoxide, such as sodium methoxide (B1231860) in methanol, results in the formation of an ether, for example, 5-(methoxymethyl)pyridine-2-carbaldehyde. This reaction, a variation of the Williamson ether synthesis, is demonstrated by the reaction of 3-dichloromethyl-pyridine with sodium methoxide to yield a methoxymethyl-pyridine derivative. google.com

| Nucleophile | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Water/Hydroxide | NaOH(aq), Reflux | 5-(Hydroxymethyl)pyridine-2-carbaldehyde | Hydrolysis |

| Methoxide | NaOCH₃ in Methanol | 5-(Methoxymethyl)pyridine-2-carbaldehyde | Etherification |

Nitrogen nucleophiles, including ammonia, primary and secondary amines, and hydrazine, are effective for forming new carbon-nitrogen bonds at the chloromethyl position.

Amination: Primary and secondary amines are expected to displace the chloride to produce the corresponding secondary and tertiary amines, respectively. These reactions are fundamental S_N2 processes for forming aminomethylpyridine derivatives.

Hydrazination: The reaction with hydrazine is particularly well-documented for the closely related substrate, 2-chloro-5-(chloromethyl)pyridine. asianpubs.orgresearchgate.net Treatment with hydrazine hydrate in a solvent like ethanol under reflux conditions efficiently produces the corresponding hydrazinylmethylpyridine derivative. asianpubs.orgresearchgate.net This reaction has been optimized for both batch and continuous flow processes, achieving high yields (up to 85%). asianpubs.orgresearchgate.net Applying these conditions to this compound would be expected to yield (5-(hydrazinylmethyl)pyridin-2-yl)carbaldehyde.

| Nucleophile | Reagent(s) / Conditions | Product Name | Yield | Reference |

|---|---|---|---|---|

| Hydrazine | Hydrazine hydrate in Ethanol, Reflux | (5-(hydrazinylmethyl)pyridin-2-yl)carbaldehyde | ~85% (by analogy) | asianpubs.org |

| Ammonia | NH₃ | 5-(aminomethyl)pyridine-2-carbaldehyde | N/A |

Sulfur-based nucleophiles are particularly potent, and thiolates (RS⁻) readily participate in S_N2 reactions to form thioethers (sulfides). acsgcipr.orgmasterorganicchemistry.com The reaction of this compound with a thiol (R-SH) in the presence of a base (to deprotonate the thiol and form the more nucleophilic thiolate) would yield a 5-((alkylthio)methyl)pyridine-2-carbaldehyde derivative. This is a standard and highly efficient method for creating carbon-sulfur bonds. acsgcipr.orgmasterorganicchemistry.com

| Nucleophile | Reagent(s) | Product Class | Reaction Type |

|---|---|---|---|

| Thiolate (RS⁻) | R-SH, Base (e.g., NaH, NaOEt) | Thioether | Thioether Formation |

The formation of new carbon-carbon bonds can be achieved using carbon-based nucleophiles, significantly increasing the molecular complexity.

Cyanoalkylation: The cyanide ion (CN⁻), typically from a salt like sodium or potassium cyanide, is an effective nucleophile for displacing halides. The reaction with this compound would produce 5-(cyanomethyl)pyridine-2-carbaldehyde, introducing a nitrile functional group that can be further elaborated.

Malonate Alkylation: The malonic ester synthesis provides a classic route for C-C bond formation. libretexts.org Diethyl malonate can be deprotonated at the α-carbon using a base like sodium ethoxide to form a resonance-stabilized enolate. libretexts.org This enolate anion then serves as a potent carbon nucleophile, attacking the chloromethyl group in an S_N2 reaction to yield diethyl 2-((6-formylpyridin-3-yl)methyl)malonate. libretexts.orggoogle.com This product is a versatile intermediate for synthesizing carboxylic acid derivatives. libretexts.org

| Nucleophile | Reagent(s) | Product Name | Reaction Type |

|---|---|---|---|

| Cyanide | NaCN or KCN in a polar aprotic solvent | 5-(Cyanomethyl)pyridine-2-carbaldehyde | Cyanoalkylation |

| Diethyl Malonate Enolate | 1. NaOEt in EtOH; 2. This compound | Diethyl 2-((6-formylpyridin-3-yl)methyl)malonate | Malonate Alkylation |

Elimination Reactions for Olefin Formation

The chloromethyl group at the 5-position of this compound can undergo base-induced elimination of hydrogen chloride to yield the corresponding olefin, 5-vinylpyridine-2-carbaldehyde. This transformation introduces a valuable vinyl group, which can participate in various subsequent reactions such as polymerizations and cycloadditions.

The reaction typically proceeds via an E2 (bimolecular elimination) mechanism, where a base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the simultaneous expulsion of the chloride ion and the formation of a double bond. libretexts.orgopenstax.org The choice of base and reaction conditions is crucial to favor elimination over competing nucleophilic substitution at the chloromethyl group. Sterically hindered, non-nucleophilic bases are often employed to promote the desired elimination pathway.

Table 1: Conditions for Elimination Reactions of Halides

| Alkyl Halide Type | Base Strength | Reaction Conditions | Predominant Mechanism |

| Primary | Strong, non-hindered | Low temperature | SN2 |

| Primary | Strong, hindered | Elevated temperature | E2 |

| Secondary | Strong | Elevated temperature | E2 |

| Tertiary | Weak or strong | - | E1 or E2 |

This table provides a general overview of factors influencing elimination reactions.

For this compound, a primary halide, the use of a strong, sterically hindered base such as potassium tert-butoxide at elevated temperatures would be expected to favor the formation of 5-vinylpyridine-2-carbaldehyde. The Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product, is relevant in cases where multiple elimination products are possible. libretexts.org However, in this specific case, only one constitutional isomer can be formed.

Reactions Involving the Pyridine Heterocycle

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic character significantly influences its susceptibility to both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609) and its electron-rich derivatives. The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. youtube.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further increasing the deactivation of the ring.

The directing effects of the existing substituents, the formyl (-CHO) and chloromethyl (-CH₂Cl) groups, must also be considered. Both are electron-withdrawing groups and act as meta-directors. Therefore, electrophilic attack, if it were to occur, would be directed to the C4 position, which is meta to both the C2-aldehyde and the C5-chloromethyl group. However, due to the strong deactivation of the ring, forcing conditions are typically required for such reactions, often resulting in low yields. To overcome this low reactivity, the pyridine can be converted to its N-oxide, which activates the ring towards electrophilic substitution, particularly at the 4-position. rsc.org

Nucleophilic Aromatic Substitution on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the 2- or 4-position. nih.gov In the case of a derivative like 2-chloro-5-(chloromethyl)pyridine, the chlorine atom at the 2-position is activated towards nucleophilic displacement by the electron-withdrawing effects of the ring nitrogen and the substituents. lookchem.comresearchgate.net

The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the leaving group, and the negative charge is delocalized onto the electronegative nitrogen atom. The presence of additional electron-withdrawing groups, such as the aldehyde in the parent compound, would further stabilize this intermediate and facilitate the substitution reaction. A study on the reaction of 2-chloro-5-(chloromethyl)pyridine with hydrazine hydrate demonstrated the selective nucleophilic substitution at the C2 position, leaving the chloromethyl group intact under controlled conditions. researchgate.netasianpubs.org

N-Oxidation and Subsequent Rearrangement Reactions

Oxidation of the pyridine nitrogen to an N-oxide is a common strategy to modify the reactivity of the pyridine ring. The resulting pyridine N-oxide exhibits altered electronic properties, with the oxygen atom being able to donate electron density back into the ring, thereby activating the 2- and 4-positions towards electrophilic attack.

A significant reaction of pyridine N-oxides bearing an alkyl group at the 2-position is the Boekelheide rearrangement. wikipedia.org This reaction typically involves treatment of the N-oxide with an acylating agent, such as acetic anhydride (B1165640), leading to the formation of a 2-(acyloxymethyl)pyridine derivative. The mechanism involves O-acylation of the N-oxide, followed by deprotonation of the α-carbon of the alkyl group and a nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgnih.gov For a substrate like this compound N-oxide, a similar rearrangement could potentially occur, although the reactivity of the aldehyde group under these conditions would need to be considered. A study on the Boekelheide rearrangement of a pyrimidine (B1678525) N-oxide with acetic anhydride provided evidence for the participation of radical intermediates under certain conditions. fu-berlin.deresearchgate.net

Chemoselective Transformations and Orthogonal Reactivity

The presence of two distinct reactive sites, the aldehyde and the chloromethyl group, in this compound necessitates careful control of reaction conditions to achieve selective transformations. This is the realm of chemoselectivity and orthogonal reactivity, where one functional group can be manipulated in the presence of the other.

Selective Manipulation of Aldehyde vs. Chloromethyl Groups

Achieving selective reactions at either the aldehyde or the chloromethyl group requires the use of reagents and conditions that discriminate between the two functionalities.

Selective Reactions at the Aldehyde Group:

The aldehyde group is susceptible to nucleophilic attack. wikipedia.org Reactions such as reduction, oxidation, and condensation can be performed selectively. For instance, the aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride in the presence of the chloromethyl group. The chloromethyl group, being a benzylic-type halide, is generally less reactive towards hydride reagents under these conditions.

Selective Reactions at the Chloromethyl Group:

The chloromethyl group is an electrophilic center and can undergo nucleophilic substitution (SN2) reactions. To achieve this selectively in the presence of the aldehyde, the aldehyde group can be protected as an acetal. This orthogonal protection strategy renders the aldehyde unreactive towards nucleophiles, allowing for the exclusive reaction at the chloromethyl site. nih.gov After the desired transformation at the chloromethyl position, the protecting group can be removed to regenerate the aldehyde.

Table 2: Orthogonal Protection Strategies

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Aldehyde | Ethylene glycol | Acid catalyst | Aqueous acid |

| Aldehyde | 1,3-Propanedithiol | Lewis acid | HgCl₂, CaCO₃, aq. CH₃CN |

| Alcohol (from aldehyde reduction) | tert-Butyldimethylsilyl chloride | Imidazole, DMF | TBAF, THF |

This table illustrates common orthogonal protecting group strategies relevant to the selective manipulation of the functional groups in this compound.

By employing such chemoselective and orthogonal strategies, this compound can be utilized as a versatile precursor for the synthesis of a wide range of more complex pyridine derivatives with diverse functionalities.

Tandem and Cascade Reactions Utilizing Both Functionalities

Tandem and cascade reactions are powerful strategies in organic synthesis that allow for the construction of complex molecular architectures in a single operation, thereby increasing efficiency and reducing waste. These processes involve a sequence of intramolecular or intermolecular reactions where the product of the first reaction becomes the substrate for the next, without the need for isolating intermediates. In the context of this compound, the aldehyde and chloromethyl groups offer two distinct points of reactivity that could theoretically be exploited in such a sequence.

Despite the synthetic potential, a review of the current scientific literature reveals a notable absence of specific, documented examples of tandem or cascade reactions that simultaneously utilize both the chloromethyl and carbaldehyde functionalities of this compound. Research has predominantly focused on reactions that involve either one of the functional groups selectively. For instance, the chloromethyl group can be a precursor for the formation of hydrazones, while the aldehyde can participate in various condensation and addition reactions.

However, based on the known reactivity of aldehydes and alkyl chlorides, it is possible to propose several plausible, yet currently hypothetical, tandem or cascade reaction pathways for this compound. These theoretical transformations could serve as a basis for future research in this area.

Hypothetical Tandem and Cascade Reaction Pathways:

One potential avenue for tandem reactions involves an initial reaction at the aldehyde, followed by an intramolecular cyclization involving the chloromethyl group. For example, a reaction with a binucleophile, a molecule containing two nucleophilic centers, could lead to the formation of a fused heterocyclic system.

A hypothetical reaction sequence could be initiated by the condensation of the aldehyde with a primary amine that also contains a thiol group (e.g., 2-aminoethanethiol). The resulting imine could then undergo an intramolecular nucleophilic attack by the thiol group on the chloromethyl carbon, leading to the formation of a fused thiazolidine-pyridine ring system. The sequence of bond formations would constitute a tandem addition-cyclization reaction.

Another possibility lies in multicomponent reactions where this compound acts as a bifunctional building block. A carefully designed reaction with two other components could, in theory, lead to a cascade of bond formations. For instance, a reaction involving an enolate, an amine, and this compound could potentially proceed through an initial aldol (B89426) or Mannich-type reaction at the aldehyde, followed by an intramolecular alkylation at the chloromethyl position.

Potential for Intramolecular Cyclization:

Derivatives of this compound could also be designed to undergo intramolecular cascade reactions. For example, conversion of the aldehyde to a suitable nucleophilic species, or the chloromethyl group to a different reactive site, could set the stage for a spontaneous cyclization.

While these examples are speculative, they highlight the untapped potential of this compound in the field of tandem and cascade reactions. The development of such reactions would provide efficient routes to novel and complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further research is required to explore these possibilities and to establish the reaction conditions that would enable these elegant transformations.

The following table summarizes the hypothetical tandem and cascade reactions discussed, outlining the potential reactants, the type of reaction, and the predicted product class.

| Reactant(s) with this compound | Reaction Type | Predicted Product Class |

| Binucleophile (e.g., 2-aminoethanethiol) | Tandem Addition-Intramolecular Cyclization | Fused Thiazolidine-Pyridine System |

| Enolate and Amine | Multicomponent Cascade Reaction | Substituted Fused Pyridine Derivatives |

It is important to reiterate that the reactions presented in the table are theoretical and have not been reported in the peer-reviewed literature for this compound. They represent areas of potential future investigation.

Derivatives and Analogs Derived from 5 Chloromethyl Pyridine 2 Carbaldehyde

Synthesis of Functionalized Pyridine (B92270) Derivatives

The functional groups of 5-(chloromethyl)pyridine-2-carbaldehyde serve as handles for the introduction of new substituents, leading to the formation of various functionalized pyridine derivatives.

The chloromethyl group on the pyridine ring is an excellent electrophilic site, analogous to a benzylic chloride, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide range of alkyl, aryl, and heteroaryl moieties.

Research Findings: The C-Cl bond in the chloromethyl group can be readily displaced by various nucleophiles. For instance, organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can be used to form new carbon-carbon bonds, effectively alkylating the pyridine ring at the 5-position. Similarly, coupling reactions can be employed to introduce aryl and heteroaryl groups. While direct substitution with aryl nucleophiles can be challenging, conversion of the chloromethyl group to a more suitable functional group for cross-coupling reactions (e.g., Suzuki or Stille coupling) is a viable strategy. A more direct approach involves the reaction with soft nucleophiles like thiolates or amines.

The table below illustrates potential synthetic pathways for these derivatives starting from this compound.

Table 1: Synthesis of Alkylated, Arylated, and Heteroarylated Pyridines

| Reagent/Nucleophile | Reaction Type | Resulting Functional Group at 5-position | Product Class |

|---|---|---|---|

| R-MgX (Grignard) | Nucleophilic Substitution | -CH₂-R | Alkylated Pyridine |

| R-NH₂ (Primary Amine) | Nucleophilic Substitution | -CH₂-NH-R | Aminomethylated Pyridine |

| Ar-SH (Thiophenol) | Nucleophilic Substitution | -CH₂-S-Ar | Arylthiomethylated Pyridine |

The carbaldehyde group at the 2-position provides a classic site for condensation reactions. A prominent example is the reaction with thiosemicarbazide (B42300) and its derivatives to form pyridine-2-carboxaldehyde thiosemicarbazones. These compounds are of significant interest due to their coordination chemistry and biological activities. nih.govnih.gov

Research Findings: The synthesis is typically a straightforward condensation reaction where the aldehyde reacts with the primary amine of thiosemicarbazide, usually under mild acidic conditions, to form a C=N (imine) bond. nih.gov This reaction can be performed with a variety of substituted thiosemicarbazides, allowing for the introduction of different functional groups at the terminal nitrogen atom of the thiosemicarbazone moiety. The reaction generally proceeds in high yield. google.com For example, various 3- and 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been synthesized by condensing the corresponding aldehydes with thiosemicarbazide. nih.gov

Table 2: Synthesis of Pyridine-2-carboxaldehyde Thiosemicarbazones

| Aldehyde Precursor | Thiosemicarbazide Reagent | Product |

|---|---|---|

| This compound | Thiosemicarbazide | This compound thiosemicarbazone |

| This compound | 4-Methylthiosemicarbazide | N-Methyl-2-[1-(5-(chloromethyl)pyridin-2-yl)methylidene]hydrazine-1-carbothioamide |

The aldehyde functionality can be oxidized to a carboxylic acid, which can then be converted into a variety of carboxylate esters. This transformation expands the range of accessible pyridine derivatives, providing precursors for amides, peptides, and other functionalities.

Research Findings: The oxidation of the aldehyde group in this compound to a carboxylic acid can be achieved using various oxidizing agents. A common method for oxidizing aldehydes without affecting other sensitive groups is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a mild acid. Once the carboxylic acid, 5-(chloromethyl)pyridine-2-carboxylic acid, is formed, it can be esterified through several methods. The most common is the Fischer esterification, involving reaction with an alcohol under acidic catalysis. An analogous transformation is the conversion of 5-(chloromethyl)furfural to its corresponding carbonyl chloride, which is then readily reacted with alcohols to form esters. escholarship.orgrsc.org This two-step process allows for the synthesis of a wide array of pyridine carboxylate esters.

Table 3: Synthesis of Pyridine Carboxylates

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| 1. Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene (B146552) in t-BuOH/H₂O | 5-(Chloromethyl)pyridine-2-carboxylic acid |

| 2. Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ (cat.), reflux | Methyl 5-(chloromethyl)picolinate |

| 2. Esterification | Ethanol (B145695) (C₂H₅OH), H₂SO₄ (cat.), reflux | Ethyl 5-(chloromethyl)picolinate |

Construction of Fused Heterocyclic Systems

The dual functionality of this compound makes it a suitable starting material for annulation reactions, leading to the construction of fused heterocyclic systems where a new ring is built onto the pyridine core.

The synthesis of pyrrole-fused pyridones, such as pyrrolo[3,4-c]pyridinones, from this compound represents a multi-step synthetic challenge that leverages both functional groups to build the new heterocyclic ring.

Research Findings: A plausible synthetic strategy involves a series of transformations to construct the pyrrole (B145914) and pyridone rings. For instance, the aldehyde group can undergo a Knoevenagel condensation with an active methylene (B1212753) compound like diethyl malonate. The chloromethyl group can be converted to an aminomethyl group via a Gabriel synthesis or direct amination. The resulting intermediate would possess the necessary functionalities for an intramolecular cyclization cascade. The ester groups from the malonate can participate in a condensation reaction with the aminomethyl group to form the pyrrole ring (a lactam), while the pyridine nitrogen and other substituents can be manipulated to form the pyridone moiety. The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a foundational method for pyrrole formation that can be adapted for such fused systems. organic-chemistry.org

Similarly, this compound can serve as a scaffold for building fused thiophene (B33073) (thieno[c]pyridones) and furan (B31954) (furo[c]pyridones) systems. These syntheses require strategic modifications of the initial functional groups to facilitate the specific cyclization reactions for thiophene and furan ring formation.

Research Findings: For the construction of a thiophene-fused system, the Gewald reaction is a powerful tool. A potential route would involve converting the chloromethyl group into a thiomethyl group (-CH₂SH) or a related sulfur-containing nucleophile. The aldehyde group could be condensed with an active methylene nitrile (e.g., malononitrile). The resulting intermediate, containing a sulfur nucleophile, a nitrile, and an activated double bond, could then undergo intramolecular cyclization and tautomerization to form the fused aminothiophene ring. Subsequent hydrolysis and cyclization could yield the desired thieno[c]pyridone.

For the synthesis of a furan-fused pyridone, a strategy could involve the conversion of the chloromethyl group into a hydroxymethyl group. The aldehyde could then be used to build a 1,4-dicarbonyl-type precursor necessary for a Paal-Knorr furan synthesis. An intramolecular cyclization via dehydration would then form the furan ring fused to the pyridine core, with further steps to establish the pyridone functionality.

Imidazo- and Oxadiazole-Containing Pyridine Derivatives

The synthesis of fused heterocyclic systems such as imidazo[1,2-a]pyridines can be achieved through the condensation of 2-aminopyridines with α-halocarbonyl compounds or aldehydes. nih.govciac.jl.cnnih.gov In a plausible synthetic route, this compound can react with a substituted 2-aminopyridine (B139424). The initial step involves the formation of a Schiff base between the aldehyde group of the pyridine derivative and the amino group of 2-aminopyridine. Subsequent intramolecular cyclization, facilitated by the chloromethyl group, would lead to the formation of the imidazo[1,2-a]pyridine (B132010) ring system. The reaction conditions for such transformations are typically optimized to promote the desired cyclization pathway.

For the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, a common strategy involves the cyclodehydration of diacylhydrazines. organic-chemistry.orgbeilstein-journals.orgscitecresearch.comasianpubs.orgbeilstein-journals.org Starting from this compound, the aldehyde functionality can be first converted into a carboxylic acid, which is then reacted with hydrazine (B178648) to form the corresponding acylhydrazide. This intermediate can then be reacted with another carboxylic acid or its derivative, followed by treatment with a dehydrating agent such as phosphorus oxychloride, to yield the 2,5-disubstituted 1,3,4-oxadiazole. The substituents on the resulting oxadiazole ring can be varied by the choice of the second carboxylic acid derivative used in the reaction.

| Heterocycle | General Synthetic Strategy | Key Intermediate from this compound |

| Imidazo[1,2-a]pyridine | Condensation with 2-aminopyridine followed by intramolecular cyclization. | Schiff base with 2-aminopyridine |

| 1,3,4-Oxadiazole | Cyclodehydration of a diacylhydrazine derivative. | 5-(Chloromethyl)pyridine-2-carbohydrazide |

Pyrazolyl-Pyridine Conjugates

The synthesis of pyrazolyl-pyridine conjugates from this compound can be approached through several synthetic routes. One viable method involves the initial reaction of the chloromethyl group with hydrazine hydrate (B1144303) to form a hydrazinylmethyl-pyridine intermediate. chim.it This intermediate can then be utilized in classical pyrazole (B372694) syntheses, such as the Knorr pyrazole synthesis, by reacting it with a 1,3-dicarbonyl compound. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents onto the pyrazole ring.

Alternatively, the aldehyde functionality of this compound can be first reacted with a hydrazine derivative to form a hydrazone. This hydrazone can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an alkyne, to construct the pyrazole ring. The regioselectivity of such cycloaddition reactions can often be controlled by the nature of the substituents on both the hydrazone and the alkyne. These methods provide versatile pathways to a range of pyrazolyl-pyridine conjugates with potential applications in medicinal chemistry and materials science.

| Synthetic Approach | Description | Reactants with this compound derivative |

| Knorr Pyrazole Synthesis | Reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. | Hydrazine hydrate (reacts with chloromethyl group), 1,3-dicarbonyl compound |

| [3+2] Cycloaddition | Reaction of a hydrazone with a dipolarophile (e.g., alkyne). | Hydrazine derivative (forms hydrazone with aldehyde), alkyne |

Design and Synthesis of Ligands and Metal Complexes

The pyridine and aldehyde functionalities of this compound make it an excellent scaffold for the design and synthesis of various ligands for coordination chemistry.

Schiff Base Ligands Derived from this compound

Schiff base ligands are readily synthesized through the condensation reaction of a primary amine with an aldehyde. The aldehyde group of this compound can react with a variety of primary amines to form the corresponding Schiff base ligands. These ligands possess an imine (-C=N-) linkage and can act as versatile chelating agents for a wide range of metal ions. The electronic and steric properties of the resulting Schiff base ligand can be fine-tuned by the choice of the primary amine. For example, using an aromatic amine will result in a more conjugated system compared to an aliphatic amine.

| Amine Reactant | Resulting Schiff Base Type | Potential Coordinating Atoms |

| Aliphatic Primary Amine | Alkylimine | Imine Nitrogen, Pyridine Nitrogen |

| Aromatic Primary Amine | Arylimine | Imine Nitrogen, Pyridine Nitrogen |

| Diamine | Bis-Schiff Base | Imine Nitrogens, Pyridine Nitrogens |

Pyridine-Chelated N-Heterocyclic Carbene Ligand Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis. Pyridine-chelated NHC ligands offer the potential for strong, bidentate coordination to metal centers. A synthetic strategy for preparing precursors to such ligands can be adapted from methodologies used for analogous aldehydes.

The synthesis of a pyridine-chelated N-heterocyclic carbene ligand precursor from this compound would likely begin with the formation of an iminopyridine by reacting the aldehyde with a suitable aniline (B41778) derivative. This imine intermediate can then undergo cyclization. For instance, reaction with a reagent like chloromethyl ethyl ether could lead to the formation of an imidazo[1,5-a]pyridinium salt. This salt serves as the direct precursor to the N-heterocyclic carbene, which can be generated in situ by deprotonation with a strong base and subsequently coordinated to a metal center. The presence of the chloromethyl group could potentially be used for further functionalization of the ligand scaffold.

Advanced Spectroscopic Characterization Techniques for 5 Chloromethyl Pyridine 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

The ¹H NMR spectrum of 5-(Chloromethyl)pyridine-2-carbaldehyde is expected to show distinct signals for the aldehyde proton, the three aromatic protons on the pyridine (B92270) ring, and the two protons of the chloromethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom, the aldehyde group, and the chlorine atom.

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 9.9–10.2 ppm.

Pyridine Ring Protons (H3, H4, H6): The pyridine ring protons exhibit characteristic shifts and coupling patterns.

H6: This proton is adjacent to the nitrogen atom and is significantly deshielded, expected to resonate at approximately δ 8.6–8.8 ppm as a doublet.

H4: This proton is expected to appear as a doublet of doublets around δ 7.9–8.1 ppm, showing coupling to both H3 and H6.

H3: This proton is ortho to the aldehyde group and is expected to resonate around δ 7.6–7.8 ppm as a doublet.

Chloromethyl Protons (-CH₂Cl): These protons are attached to a carbon adjacent to both the aromatic ring and an electronegative chlorine atom. They are expected to appear as a sharp singlet in the range of δ 4.6–4.8 ppm.

The predicted spectral data are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.9 – 10.2 | Singlet (s) | N/A |

| H6 | 8.6 – 8.8 | Doublet (d) | ~2.0 Hz |

| H4 | 7.9 – 8.1 | Doublet of Doublets (dd) | J = ~8.0 Hz, ~2.0 Hz |

| H3 | 7.6 – 7.8 | Doublet (d) | ~8.0 Hz |

| -CH₂Cl | 4.6 – 4.8 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct carbon signals are expected.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and appears far downfield, typically in the range of δ 190–194 ppm.

Pyridine Ring Carbons (C2, C3, C4, C5, C6): The chemical shifts of these carbons are influenced by their position relative to the nitrogen atom and the substituents.

C2 and C6: Carbons adjacent to the ring nitrogen are deshielded, appearing around δ 150–155 ppm.

C4: The para-carbon (C4) is typically found around δ 136–138 ppm.

C3 and C5: The meta-carbons generally appear at higher fields, with C3 expected around δ 120–125 ppm and C5 (bearing the chloromethyl group) around δ 135-140 ppm.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is influenced by the attached chlorine atom and is expected to resonate in the range of δ 43–46 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 – 194 |

| C2 | 152 – 155 |

| C6 | 150 – 153 |

| C4 | 136 – 138 |

| C5 | 135 – 140 |

| C3 | 120 – 125 |

| -CH₂Cl | 43 – 46 |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for confirming assignments and elucidating complex structures, especially in substituted derivatives. ipb.ptomicsonline.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between adjacent ring protons: H3 with H4, and H4 with H6, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation). numberanalytics.com This would definitively link the ¹H signals for H3, H4, H6, and the -CH₂Cl protons to their corresponding ¹³C signals (C3, C4, C6, and the -CH₂Cl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular skeleton. numberanalytics.com Key expected correlations include:

The aldehyde proton (-CHO) to C2 and C3.

The H6 proton to C2 and C4.

The chloromethyl protons (-CH₂Cl) to C4, C5, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show a spatial relationship between the aldehyde proton and the H3 proton, helping to establish the preferred conformation of the aldehyde group relative to the ring. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. mdpi.com These methods are complementary and offer a detailed "spectral fingerprint." cardiff.ac.uk

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent parts.

Carbonyl (C=O) Stretching: The aldehyde C=O group exhibits a very strong and sharp absorption band in the IR spectrum, typically between 1690 and 1715 cm⁻¹. The conjugation with the pyridine ring slightly lowers this frequency compared to a simple aliphatic aldehyde.

C-Cl Stretching: The vibration associated with the carbon-chlorine bond of the chloromethyl group is expected to appear in the fingerprint region of the IR spectrum, generally between 700 and 800 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrational modes. nih.govaps.org These include C=C and C=N stretching vibrations, which appear as a series of bands in the 1400–1610 cm⁻¹ region. Ring breathing modes, which involve the expansion and contraction of the entire ring, often give rise to a strong, sharp band in the Raman spectrum around 990-1030 cm⁻¹. researchgate.net C-H stretching vibrations from the aromatic ring are observed above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aldehyde (-CHO) | C=O Stretch | 1690 – 1715 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3000 – 3100 | Medium |

| Aromatic Ring | C=C, C=N Stretch | 1400 – 1610 | Medium to Strong |

| Aromatic Ring | Ring Breathing | 990 – 1030 | Medium (Strong in Raman) |

| Chloromethyl (-CH₂Cl) | C-Cl Stretch | 700 – 800 | Medium to Strong |

While the pyridine ring is planar, the molecule has conformational flexibility due to the rotation of the aldehyde (-CHO) and chloromethyl (-CH₂Cl) groups around their single bonds to the ring. The orientation of the aldehyde group, specifically whether the C=O bond is cis or trans to the ring nitrogen, can influence the vibrational spectra. researchgate.net

Different conformers can lead to slight shifts in the frequencies of the C=O stretching and C-H bending modes. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra for different possible conformers. By comparing these theoretical spectra with high-resolution experimental IR and Raman data, it may be possible to determine the most stable conformation of the molecule in a given state (solid, liquid, or gas).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Upon electron impact ionization, the molecular ion peak (M+) would be expected. The fragmentation of the parent molecule would likely proceed through several key pathways:

Alpha-Cleavage: A common fragmentation for aldehydes is the cleavage of the bond adjacent to the carbonyl group. This could result in the loss of a hydrogen atom to form an [M-1]+ ion, or the loss of the entire formyl group (CHO) to produce an [M-29]+ ion.

Loss of Chlorine: The presence of a chlorine atom provides a distinct isotopic pattern in the mass spectrum due to the natural abundance of 35Cl and 37Cl isotopes (approximately 3:1 ratio). Fragmentation involving the loss of a chlorine radical would lead to an [M-35/37]+ ion.

Cleavage of the Chloromethyl Group: The entire chloromethyl group (-CH2Cl) could be lost, resulting in an [M-49/51]+ fragment.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although it is a relatively stable aromatic system.

The analysis of these characteristic fragment ions would allow for the confirmation of the molecular structure of this compound.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. While the crystal structure of this compound has not been reported, a detailed crystallographic study has been conducted on its close derivative, 2-Chloro-5-(chloromethyl)pyridine (B46043). ijcrt.orgresearchgate.net This analysis provides significant insights into the molecular geometry and intermolecular interactions that can be expected for related compounds.

The crystal structure of 2-Chloro-5-(chloromethyl)pyridine reveals that the molecule is nearly planar. ijcrt.orgresearchgate.net In the crystal lattice, molecules are linked into dimers through weak C-H···N intermolecular hydrogen bonds, which contribute to the stabilization of the crystal structure. ijcrt.orgresearchgate.net

The detailed crystallographic data for 2-Chloro-5-(chloromethyl)pyridine is presented in the interactive table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0770 (8) |

| b (Å) | 10.322 (2) |

| c (Å) | 16.891 (3) |

| β (°) | 95.95 (3) |

| Volume (ų) | 707.0 (2) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound.

For this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* transitions. The pyridine ring, being an aromatic system, will exhibit strong π → π* transitions. The carbonyl group of the aldehyde will introduce an n → π* transition, which is typically weaker and occurs at a longer wavelength than the π → π* transitions.

The presence of substituents on the pyridine ring, such as the chloromethyl group and the carbaldehyde group, will influence the energy of these electronic transitions and thus the λmax values. The conjugation between the pyridine ring and the carbonyl group is expected to cause a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted pyridine. The specific λmax values would be sensitive to the solvent polarity.

Computational Chemistry Studies on 5 Chloromethyl Pyridine 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its approximations) for a given molecular structure.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. escholarship.org It is often employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry.

For 5-(Chloromethyl)pyridine-2-carbaldehyde, DFT calculations would begin by defining an initial molecular geometry. The calculations would then iteratively adjust the bond lengths, bond angles, and dihedral angles to find the structure with the minimum electronic energy. This process yields the equilibrium geometry of the molecule. A computational study on the related compound 3-pyridine carboxaldehyde utilized DFT to determine its optimized geometrical parameters. materialsciencejournal.org The absence of imaginary frequencies in the calculated vibrational spectrum would confirm that the optimized structure is a true energy minimum. materialsciencejournal.org

The electronic structure analysis would provide information on the distribution of electrons within the molecule, including bond orders and atomic charges. This information is crucial for understanding the molecule's stability and polarity.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine (B92270) Carboxaldehyde Derivative (DFT) (Note: This table is a hypothetical representation of typical data and is not based on actual calculations for this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.21 | |

| C-C (aldehyde) | 1.48 | |

| Pyridine C-N | 1.34 | |

| Pyridine C-C | 1.39 | |

| C-Cl | 1.78 | |

| C-C-N (ring) | 123.5 | |

| C-C-H (aldehyde) | 120.0 | |

| C-C-Cl | 110.0 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.netscispace.com It is invaluable for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts sites for electrophilic and nucleophilic attack. nih.gov